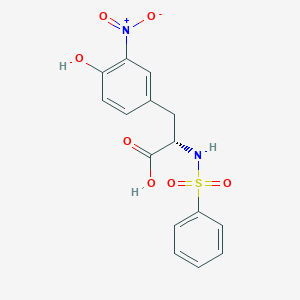

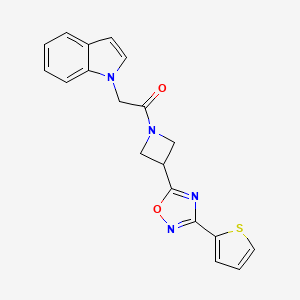

3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine" is a derivative of the imidazo[1,2-b]pyridazine class, which has been the subject of various studies due to its potential biological activities. Research has focused on the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives for their binding affinities to various biological targets, including amyloid plaques and central nervous system receptors.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the introduction of various substituents at key positions on the core structure to modulate the compound's biological activity. For instance, compounds with different substitution patterns at the 6-position and 2-position have been synthesized and evaluated for their binding to amyloid plaques, with binding affinities ranging significantly based on the substituents used . Additionally, the synthesis of 6-(alkylthio) and chloro derivatives of imidazo[1,2-b]pyridazines has been reported, highlighting the versatility of the core structure in accommodating various functional groups .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is crucial in determining their interaction with biological targets. For example, the presence of methylenedioxy groups has been found to be beneficial for activity, while polymethoxy or dimethyl substituents were generally detrimental . X-ray structure analyses of some derivatives have been conducted to understand the steric effects that influence the interaction of these ligands with central and peripheral-type benzodiazepine receptors .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions to introduce different substituents that affect their biological activity. The introduction of methoxy, acylaminomethyl, and benzylthio groups has been explored, with the resulting compounds tested for their ability to displace [3H]diazepam from rat brain membranes . These reactions are critical for the development of compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as solubility, stability, and binding affinity, are influenced by the nature and position of substituents on the core structure. High binding affinity to amyloid plaques and central nervous system receptors has been observed for certain derivatives, suggesting their potential as imaging agents or therapeutic compounds . The tautomeric structures of related compounds have also been shown, which may have implications for their reactivity and biological activity .

科学的研究の応用

Antiulcer Agents Development

Researchers have identified compounds with gastric antisecretory and cytoprotective properties, aiming to find successors to known antiulcer agents. For example, a study elaborated on the structure-activity relationships of analogues to a prototype compound, demonstrating that certain imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives exhibit pharmacologic profiles desirable for antiulcer applications. These compounds were shown to be well-absorbed and metabolized, with major metabolites identified, contributing to the understanding of their pharmacodynamics and potential therapeutic uses (Kaminski et al., 1987).

Antimicrobial and Antibacterial Properties

Another area of application involves the synthesis and evaluation of novel heterocyclic compounds for their antibacterial properties. Studies have demonstrated that derivatives containing the pyridazine moiety, among others, can be potent antibacterial agents. For instance, derivatives have been synthesized aiming for application as antibacterial agents, showing high activity against various bacteria strains, indicating the potential of such compounds in addressing antibiotic resistance and developing new therapeutic agents (Azab et al., 2013).

Anticancer Activity

The exploration of heterocyclic compounds also extends to the field of oncology, where derivatives are tested for their anticancer activities. A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, with some compounds exhibiting significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. This suggests the therapeutic potential of such compounds in the development of new anticancer drugs (Abdellatif et al., 2014).

Photophysical Properties and Catalysis

The scientific research applications of compounds related to "3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine" also extend into the fields of material science and catalysis. Studies have explored the synthesis of derivatives for their photophysical properties and potential applications in catalysis, indicating the versatility of these compounds beyond pharmacological uses. This includes the development of fluorescent compounds and catalytic agents that could be beneficial in various industrial and research applications (Shibahara et al., 2006).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(2,5-dimethylphenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c1-12-3-4-13(2)14(9-12)10-21-16-6-5-15(18-19-16)20-8-7-17-11-20/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYSVYAYHFFTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid](/img/structure/B2541181.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)

![2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2541185.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2541187.png)

![8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541191.png)

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)

![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)

![N-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2541203.png)